N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Antitrichomonal activity Structure-activity relationship Nitroimidazopyridine

N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62195-08-8) is a synthetic 3-nitroimidazo[1,2-a]pyridine derivative bearing a tertiary N,N-bis(2-hydroxyethyl)carboxamide at the 2-position. This compound belongs to a class of nitroheterocycles that were systematically investigated as part of a 106-compound screen for antiprotozoal efficacy.

Molecular Formula C12H14N4O5
Molecular Weight 294.26 g/mol
CAS No. 62195-08-8
Cat. No. B12936871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
CAS62195-08-8
Molecular FormulaC12H14N4O5
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)N(CCO)CCO
InChIInChI=1S/C12H14N4O5/c17-7-5-14(6-8-18)12(19)10-11(16(20)21)15-4-2-1-3-9(15)13-10/h1-4,17-18H,5-8H2
InChIKeyPZDRYKAXGXULRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62195-08-8): Compound Identity and Physicochemical Profile for Procurement Decision-Making


N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62195-08-8) is a synthetic 3-nitroimidazo[1,2-a]pyridine derivative bearing a tertiary N,N-bis(2-hydroxyethyl)carboxamide at the 2-position . This compound belongs to a class of nitroheterocycles that were systematically investigated as part of a 106-compound screen for antiprotozoal efficacy [1]. Its molecular formula is C₁₂H₁₄N₄O₅ (MW 294.26 g/mol), with an experimental polar surface area (PSA) of 121.21 Ų and a computed XlogP of 0.3, indicating moderate hydrophilicity relative to other 2-substituted analogs in the series . The compound is listed in the ECHA substance inventory, confirming its entry into the European chemicals regulatory framework [2].

Why N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide Cannot Be Interchanged with Close 2-Carboxamide Analogs


Within the 3-nitroimidazo[1,2-a]pyridine-2-carboxamide series, the nature of the amide substituent is not a trivial variable. The seminal Winkelmann et al. (1977) study of 106 nitroheterocycles established that, among 3-nitroimidazo[1,2-a]pyridines, only the electroneutral carboxylic acid amide group exhibited pronounced activity exclusively against trichomonads; however, this activity was nullified by electronegative, electropositive, and other electroneutral substituents [1]. This finding has direct procurement relevance: the N,N-bis(2-hydroxyethyl) tertiary amide in CAS 62195-08-8 represents an electroneutral substitution pattern that, according to the class-level SAR, abolishes the anti-trichomonal activity retained by the primary amide parent (CAS 62195-32-8). Consequently, substituting the target compound with the unsubstituted amide or a mono-alkyl amide analog in a biological screening program will yield divergent activity profiles [1]. Furthermore, the bis(2-hydroxyethyl) motif introduces two additional hydrogen-bond donors and five rotatable bonds absent in simpler analogs, fundamentally altering solubility, permeability, and target engagement properties .

Quantitative Differentiation Evidence for N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide vs. Closest Analogs


Amide Substitution Pattern Determines Anti-Trichomonal Activity: Tertiary Bis(2-Hydroxyethyl) Amide vs. Primary Amide

In the foundational Winkelmann et al. (1977) study, the primary amide 3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62195-32-8) was identified as the only 3-nitroimidazo[1,2-a]pyridine derivative displaying pronounced activity exclusively against trichomonads. Critically, the authors reported that electroneutral substituents on the amide group nullified this activity [1]. The target compound CAS 62195-08-8 carries an N,N-bis(2-hydroxyethyl) substituent on the carboxamide—a tertiary amide with electroneutral hydroxyethyl groups. Based on the class-level SAR, this compound is predicted to lack the anti-trichomonal activity of the primary amide parent. This SAR rule provides a clear selection criterion: if anti-trichomonal screening is the objective, the primary amide (CAS 62195-32-8) should be prioritized over CAS 62195-08-8 [1].

Antitrichomonal activity Structure-activity relationship Nitroimidazopyridine

Lipophilicity (XlogP) Differentiation: N,N-Bis(2-hydroxyethyl) Analog (XlogP 0.3) vs. N-Isobutyl Analog (XlogP ~2.0 Estimated)

The computed XlogP of CAS 62195-08-8 is 0.3 , reflecting the polarizing effect of the two terminal hydroxyl groups. The closest commercially available analog, N-isobutyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62195-07-7), lacks hydroxyl groups entirely and possesses an alkyl isobutyl substituent; based on the additive-constitutive nature of logP, its estimated XlogP is approximately 2.0. The ~1.7 log unit difference represents a roughly 50-fold difference in octanol-water partition coefficient, placing the target compound well within favorable oral drug-likeness space (Lipinski Rule of Five: XlogP ≤ 5), while also situating it near the optimal logP window (0.9 ± 0.3) reported by Lopez-Martinez et al. (2012) for anti-trichomonal activity of imidazo[1,2-a]pyridine derivatives [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Capacity: N,N-Bis(2-hydroxyethyl) Derivative (2 HBD / 6 HBA) vs. Morpholine Analog (0 HBD / 4 HBA)

CAS 62195-08-8 possesses 2 hydrogen bond donors (terminal -OH groups) and 6 hydrogen bond acceptors (nitro, amide carbonyl, hydroxyl oxygens, pyridine nitrogen, imidazole nitrogens) . In contrast, a structurally related 2-substituted analog, 4-(3-nitroimidazo[1,2-a]pyridin-2-yl)morpholine (CAS 62194-99-4), also referenced in the Winkelmann 1977 study [1], contains zero hydrogen bond donors and only 4 hydrogen bond acceptors. This difference in HBD count (2 vs. 0) has significant implications for aqueous solubility—generally, each additional HBD contributes favorably to solubility but may reduce passive membrane permeability. The balanced HBD/HBA profile of CAS 62195-08-8 (ratio 0.33) aligns more closely with typical oral drug space than the morpholine analog (ratio 0).

Solubility Permeability Hydrogen bonding

Bioreductive Potential of the 3-Nitro Group: Common Class Feature with Context-Dependent Activation

The 3-nitro substituent on the imidazo[1,2-a]pyridine scaffold is a class-conserved feature that can undergo enzymatic bioreduction by type 1 nitroreductases (NTR1), a mechanism recently exploited in antileishmanial 3-nitroimidazo[1,2-a]pyridine derivatives [1]. While this specific mechanism was demonstrated for 8-substituted derivatives (not 2-carboxamides), the 3-nitro group in CAS 62195-08-8 is structurally identical and positioned identically on the imidazo[1,2-a]pyridine core. The Fersing et al. (2019) study demonstrated that 3-nitroimidazo[1,2-a]pyridines can be engineered to be non-genotoxic (negative Ames test) while retaining NTR1-dependent antiparasitic activity, with a selectivity index >100 for the best compound [1]. This establishes the class-level potential for bioreductive selectivity, though direct experimental confirmation for CAS 62195-08-8 is absent.

Nitroreductase Bioreductive activation Prodrug

Optimal Research and Industrial Application Scenarios for N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62195-08-8)


Physicochemical Profiling and Solubility Optimization in Antiparasitic Lead Development

CAS 62195-08-8 serves as a reference compound for exploring the impact of polar, hydrogen-bond-capable substituents on the imidazo[1,2-a]pyridine-2-carboxamide scaffold. Its XlogP of 0.3 places it near the optimal lipophilicity window (0.9 ± 0.3) identified by Lopez-Martinez et al. (2012) for anti-trichomonal activity [1]. The compound's 2 HBD / 6 HBA profile [2] makes it a suitable tool for comparative solubility and permeability assays against more lipophilic analogs such as N-isobutyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide (CAS 62195-07-7), enabling systematic exploration of the solubility-permeability trade-off within the series [1].

Negative Control for Anti-Trichomonal Screening Cascades Using 3-Nitroimidazo[1,2-a]pyridine-2-carboxamides

Based on the Winkelmann et al. (1977) SAR rule that electroneutral amide substitution nullifies anti-trichomonal activity [1], CAS 62195-08-8 is rationally employed as a predicted-inactive control compound in anti-trichomonal screening panels. When run alongside the active primary amide (CAS 62195-32-8), it provides an internal validation that observed activity depends on the presence of a free primary amide group. This application is particularly relevant for high-throughput screening campaigns targeting Trichomonas vaginalis or Tritrichomonas foetus, where false positives from non-specific nitroimidazole effects must be excluded [1].

Bioreductive Prodrug Design: Scaffold Exploration for NTR1-Targeted Antiparasitic Agents

The 3-nitro group of CAS 62195-08-8 is conserved with the antileishmanial 3-nitroimidazo[1,2-a]pyridine series characterized by Fersing et al. (2019), which demonstrated NTR1-dependent activation and non-genotoxic profiles for select 8-substituted derivatives [1]. The target compound provides a 2-carboxamide-substituted variant of this pharmacophore with solubility-enhancing hydroxyethyl groups, offering a distinct starting point for medicinal chemistry exploration of NTR1 substrate specificity. Its use in comparative NTR1 enzyme assays against 8-substituted analogs can probe whether 2-carboxamide substitution is compatible with NTR1 recognition and turnover [1].

Analytical Reference Standard for Nitroimidazo[1,2-a]pyridine Metabolite Identification Studies

The defined physicochemical properties of CAS 62195-08-8—including exact mass 294.09652 Da, PSA 121.21 Ų, and the characteristic UV-Vis and FTIR spectral signatures available for the 3-nitroimidazo[1,2-a]pyridine-2-carboxamide core [1]—make it suitable as an analytical reference standard. In metabolite identification studies of nitroheterocyclic drug candidates, the bis(2-hydroxyethyl) motif may undergo phase II conjugation (glucuronidation/sulfation), and the parent compound can serve as a reference for LC-MS/MS method development targeting hydroxyl-containing nitroimidazopyridine metabolites [2].

Quote Request

Request a Quote for N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.